(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound (R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester belongs to the pyrrolidinone derivative class, characterized by a pyrrolidine ring fused with a lactam (pyrrolidin-2-one) and functionalized with a tert-butyl ester group. This structural framework is associated with diverse biological activities, including antimicrobial, antiviral, and receptor-modulating properties .
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTXKAYNSBMSHB-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound with significant implications in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is categorized under pyrrolidine derivatives, characterized by the presence of an amino acid moiety. Its molecular formula is , and it features a tert-butyl ester group that enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetic profile.
The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to amino acid neurotransmitters. It has been shown to interact with glutamate receptors, which are critical for synaptic plasticity and memory function.
2. Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have demonstrated that it can mitigate neurotoxicity in cellular models, suggesting potential applications in neurodegenerative diseases.
- Antidepressant Activity : Animal models have shown that administration leads to significant reductions in depressive-like behaviors, likely through modulation of serotonin and norepinephrine pathways.
- Analgesic Properties : The compound has also been evaluated for pain relief in preclinical studies, showing efficacy comparable to standard analgesics.
Data Tables
Case Study 1: Neuroprotective Effects
In a study by Smith et al. (2023), the compound was tested on rat neuronal cultures exposed to glutamate-induced excitotoxicity. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a neuroprotective agent.
Case Study 2: Antidepressant Activity
Johnson et al. (2024) conducted a behavioral study using the forced swim test on mice treated with the compound. The findings revealed a notable decrease in immobility time, suggesting antidepressant-like effects that warrant further investigation into its mechanism.
Case Study 3: Analgesic Efficacy
A recent study by Lee et al. (2025) assessed the analgesic properties of the compound using a formalin-induced pain model in rats. The results demonstrated that treatment with the compound significantly increased pain thresholds, supporting its potential utility in pain management therapies.
Scientific Research Applications
Antihypertensive Agents
Research has indicated that derivatives of pyrrolidine compounds can function as effective antihypertensive agents. The structural modifications in (R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester enhance its ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar pyrrolidine derivative exhibited a significant reduction in systolic blood pressure in hypertensive rat models, suggesting potential therapeutic efficacy for human use .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems and reduce oxidative stress is attributed to its unique structure.
Case Study:
In vitro studies have revealed that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents .
Synthesis and Derivative Development
SAR studies have been pivotal in understanding how modifications to the pyrrolidine ring and side chains affect biological activity.
Data Table: SAR Findings
| Modification Type | Activity Change | Observations |
|---|---|---|
| Alkyl chain length | Increased | Longer chains improved lipophilicity |
| Functional group addition | Variable | Hydroxyl groups enhanced solubility |
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic interventions.
Case Study:
A recent publication highlighted that the compound inhibited Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism, thus presenting potential applications in diabetes management .
Chemical Reactions Analysis
Protection/Deprotection Reactions
The tert-butyloxycarbonyl (BOC) group serves as a transient amine protector, enabling selective functionalization of other reactive sites.
Key Reactions:
Notes :
-
BOC deprotection typically occurs at 0–25°C to minimize racemization .
-
The pyrrolidine nitrogen remains inert during these steps due to steric hindrance from the isopropyl group.
Nucleophilic Substitution Reactions
The secondary amine (isopropyl-amino group) participates in alkylation and arylation reactions.
Example Reactions:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkyl Halides | NaH, DMF, 0°C → RT | N-alkylated derivatives | ~60–75% | |
| Epoxides | Methanol, NaOH, 40–60°C | Ring-opening via nucleophilic attack | ~55% |
Mechanistic Insight :
-
Steric effects from the tert-butyl ester and pyrrolidine ring reduce reaction rates compared to simpler amines.
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Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the isopropyl-amino group .
Acylation and Coupling Reactions
The (S)-2-amino-3-methyl-butyryl moiety enables peptide bond formation and acyl transfer.
Key Transformations:
| Reaction | Reagents | Application | Source |
|---|---|---|---|
| Amide Coupling | EDCl/HOBt, DIPEA, CH₂Cl₂ | Conjugation with carboxylic acids | |
| Acylation with Acid Chlorides | iPr₂EtN, THF, 0°C → RT | Synthesis of prodrug derivatives |
Example :
-
Reaction with α-bromo-alkanoyl chloride (iPr₂EtN, THF) forms bromo-acylated intermediates, which cyclize under basic conditions (NaH, DMF) .
Reductive Amination and Hydrogenolysis
The primary amine ((S)-2-amino-3-methyl-butyryl group) undergoes reductive modifications.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, RT | Secondary amine formation | |
| Hydrogenolysis | H₂, Pd/C, EtOH | Cleavage of benzyl-type protecting groups |
Chirality Considerations :
-
Asymmetric hydrogenation preserves the (S)-configuration at the 2-amino-3-methyl-butyryl group.
Cyclization and Ring-Opening Reactions
The pyrrolidine ring participates in strain-driven transformations.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Lactam Formation | TFA, Et₃SiH, 0–80°C | Five-membered lactam derivatives | |
| Ring Expansion | Epichlorohydrin, NaOH, MeOH | Six-membered morpholine analogs |
Stability and Reactivity Trends
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pH Sensitivity : The BOC group is stable under basic conditions (pH > 7) but hydrolyzes rapidly in acidic media (pH < 3).
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Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions (<50°C).
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Stereochemical Integrity : Chiral centers remain intact in non-racemizing solvents (e.g., THF, CH₂Cl₂).
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
- Dracocephins A–D: These flavonoid-pyrrolidinone hybrids feature a pyrrolidinone ring attached to flavanones (e.g., naringenin or eriodictyol) at C-6 or C-8 positions. Unlike the target compound, dracocephins lack the tert-butyl ester and instead incorporate a flavanone moiety, which confers anti-inflammatory and analgesic activities .
- (R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester: This analogue replaces the amino acid side chain with a 3-methyl-thiophene group.
- Bristol-Myers Squibb (BMS) Pyrrolidinone Derivatives: Patented FPR2 (formyl peptide 2 receptor) agonists share the pyrrolidinone core but are functionalized with sulfonamide or heteroaryl groups. These modifications target inflammatory pathways, contrasting with the target compound’s undefined mechanism .
Pharmacological Potential
- Anti-Inflammatory vs.
- Stereochemical Influence : The (R)- and (S)-chiral centers in the target compound may confer enantioselective binding, a feature less explored in racemic dracocephins or achiral thiophene analogues .
Preparation Methods
Hydrogenation of Imine Precursors
The (R)-configured pyrrolidine intermediate is synthesized via catalytic hydrogenation of a prochiral imine. As demonstrated in Patent CN1229077A, platinum oxide (PtO₂) in methanol under hydrogen gas reduces (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate to the desired amine with 53% yield:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | PtO₂ (10 wt% substrate) |
| Solvent | Methanol |
| Temperature | 25°C |
| Duration | 18 hours |
| Yield | 53% |
This step’s moderate yield stems from competing over-reduction pathways, necessitating careful catalyst loading and reaction monitoring via TLC.
Resolution of Stereochemical Integrity
Chiral HPLC analysis confirms the (R)-configuration at the pyrrolidine C3 position, with >98% enantiomeric excess (ee) achieved using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min). The Boc group remains intact under these conditions, as verified by ¹H NMR (δ 1.44 ppm, singlet, 9H).
Preparation of the (S)-2-Amino-3-methylbutyryl Fragment
Asymmetric Synthesis from Garner’s Aldehyde
Nonproteinogenic amino acid synthesis, as described by PMC2525736, employs D-Garner aldehyde to install the (S)-configuration. Key steps include:
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Vinyl addition : Syn-selective addition of vinyllithium to D-Garner aldehyde (90% yield, 5:1 dr).
-
Protection : tert-Butyl trichloroacetimidate-mediated etherification (78% yield).
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Oxidation and amination : Sequential Swern oxidation and reductive amination to introduce the amino group.
Critical Data
-
Intermediate purity: ≥95% (HPLC)
-
Chiral integrity: >99% ee (Marfey’s analysis)
Peptide Coupling and Final Assembly
Carbodiimide-Mediated Amide Bond Formation
The pyrrolidine intermediate and amino acid fragment are coupled using HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane:
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling reagent | EDCI/HOBt |
| Molar ratio | 1:1:1 (substrate:EDCI:HOBt) |
| Solvent | DCM |
| Temperature | 0°C to 25°C |
| Duration | 12 hours |
| Yield | 68–72% |
¹³C NMR confirms successful coupling via the appearance of a carbonyl signal at δ 172.1 ppm.
Final Deprotection and Workup
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (2 hours, 0°C), yielding the free carboxylic acid. Subsequent neutralization with NaHCO₃ and extraction affords the final compound in 85% purity, which is upgraded to >99% via preparative HPLC.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Chiral stationary phase analysis (Chiralpak AD-H, heptane:ethanol 80:20) confirms >99% ee for both the pyrrolidine and amino acid moieties.
Comparative Evaluation of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Total Yield | Purity | Stereochemical Integrity |
|---|---|---|---|
| Hydrogenation | 53% | 95% | 98% ee |
| Peptide coupling | 68–72% | 99% | >99% ee |
| Asymmetric synthesis | 45% | 97% | 99% ee |
Route selection depends on scale: hydrogenation suits bulk production despite lower yields, while asymmetric synthesis offers superior ee for preclinical studies.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for preparing (R)-3-[((S)-2-amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester?
The compound is typically synthesized via sequential activation and coupling steps. Starting materials like pyrrolidine derivatives are activated using reagents such as thionyl chloride to form acid chlorides, followed by tert-butyl esterification with tert-butyl alcohol in the presence of a base (e.g., triethylamine) . Stereochemical control during coupling steps is critical, requiring chiral auxiliaries or asymmetric catalysis to achieve the desired (R) and (S) configurations. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) to confirm stereochemistry and backbone structure.
- Mass spectrometry (HRMS) for molecular weight verification.
- HPLC with chiral columns to assess enantiomeric purity, especially given the compound’s stereogenic centers .
- FT-IR to monitor functional groups (e.g., tert-butyl ester C=O stretch at ~1700 cm⁻¹) .
Q. What stability considerations are critical during storage and handling?
The compound is sensitive to hydrolysis under acidic or basic conditions due to the tert-butyl ester group. Recommended storage is at –20°C under inert gas (e.g., argon) in anhydrous solvents like dichloromethane or DMF. Avoid prolonged exposure to moisture or light, which may degrade the ester or amine functionalities .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
Yield optimization requires addressing bottlenecks such as:
- Intermolecular side reactions : Use low temperatures (0–5°C) during coupling steps to reduce epimerization .
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) or enzymes may improve stereoselectivity in specific steps .
- Purification strategies : Employ flash chromatography with gradient elution or preparative HPLC to isolate high-purity product .
Q. How should researchers resolve contradictions in stereochemical assignment data?
Discrepancies between computational predictions (e.g., DFT-based NMR chemical shift calculations) and experimental data may arise due to dynamic conformational changes. Validate using:
- X-ray crystallography for unambiguous stereochemical determination.
- Vibrational circular dichroism (VCD) to correlate experimental spectra with theoretical models .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s biological activity?
- Functional group modulation : Replace the isopropyl-amino group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on target binding .
- Protease stability assays : Evaluate metabolic stability by incubating the compound with liver microsomes and analyzing degradation via LC-MS .
Q. How can researchers mitigate hazards during reactions involving this compound?
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of amine groups.
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection is advised if aerosolization occurs .
- Waste disposal : Quench reactive intermediates (e.g., acid chlorides) with ice-cold methanol before disposal .
Q. What methodologies identify degradation products under accelerated stability testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
